Cefbuperazon-Natrium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bewertung der antimikrobiellen Aktivität

Cefbuperazon-Natrium, ein Cephalosporin-Antibiotikum der dritten Generation, wird umfassend auf seine antimikrobielle Wirksamkeit untersucht. Die Forschung hat schnelle und sensitive quantitative Beurteilungen durch validierte RP-HPLC-Methoden für verschiedene Darreichungsformen entwickelt . Dies beinhaltet die Stabilität im Gebrauch und die antimikrobielle Aktivität, insbesondere gegen Gram-negative und Gram-positive Mikroorganismen. Die hohe Linearität, Wiederholbarkeit, Sensitivität und Selektivität der Methode macht sie unschätzbar wertvoll für die Qualitätskontrolle zur Quantifizierung von kommerziellem Cefbuperazon in pharmazeutischen Präparaten.

Pharmakokinetische/Pharmakodynamische Analyse

Die Kombination von this compound mit Sulbactam-Natrium war Gegenstand von modellgestützten Medikamentenentwicklungsansätzen (MIDD) . Diese Studien konzentrieren sich auf die Bewertung der antibakteriellen Wirksamkeit gegen Infektionen mit Enterobacteriaceae. Pharmakokinetische Daten aus klinischen Studien und minimale Hemmkonzentrationen (MHK) werden verwendet, um Modelle zu entwickeln, die die Arzneimittelprofile charakterisieren und Behandlungsschemata informieren.

Antimikrobielle Wirksamkeit gegen ESBL-produzierende Bakterien

This compound wird üblicherweise in Kombination mit Sulbactam zur Bekämpfung von Bakterien verwendet, die Extended-Spectrum Beta-Lactamase (ESBL) produzieren . Untersuchungen haben gezeigt, dass bestimmte Dosierungsschemata dieser Kombination eine bessere antibakterielle Wirkung gegen Krankheitserreger wie Escherichia coli und Klebsiella pneumoniae haben können.

Behandlung von Infektionen der Atemwege

Als Breitband-Cephalosporin soll this compound gegen verschiedene bakterielle Infektionen, einschließlich derer der Atemwege, wirksam sein . Seine Verwendung bei der Behandlung von Lungenentzündung, Bronchitis und anderen Erkrankungen der Atemwege wird durch seine Fähigkeit zur Bekämpfung von Pseudomonas-Infektionen unterstützt.

Einsatz bei Peritonitis und Hautinfektionen

Die Wirksamkeit des Arzneimittels erstreckt sich auf die Behandlung von Peritonitis und Hautinfektionen, die durch empfindliche Organismen verursacht werden . Seine Breitbandaktivität sorgt für die Abdeckung einer breiten Palette bakterieller Krankheitserreger, was es zu einem vielseitigen Mittel bei der Behandlung dieser Erkrankungen macht.

Anwendung bei Endometritis und bakterieller Sepsis

This compound wird auch bei der Behandlung von Endometritis und bakterieller Sepsis eingesetzt . Seine Wirksamkeit bei diesen schweren Infektionen unterstreicht seine Bedeutung als therapeutisches Mittel in der Intensivmedizin.

Wirkmechanismus

Target of Action

Cefbuperazone Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial agents.

Mode of Action

Cefbuperazone Sodium exerts its bactericidal effect by binding to and inactivating the PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

It’s known that the drug interferes with the final stage of bacterial cell wall synthesis by inhibiting pbps . This disruption in the cell wall synthesis pathway leads to bacterial cell death.

Pharmacokinetics

They are primarily excreted unchanged by the kidneys . These properties can impact the bioavailability of the drug, determining its effectiveness in treating infections.

Result of Action

The primary result of Cefbuperazone Sodium’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become structurally compromised, leading to cell lysis and death . This helps in the effective treatment of infections caused by susceptible bacteria.

Safety and Hazards

When handling Cefbuperazone sodium, it is advised to avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Cefbuperazone Sodium interacts with various enzymes and proteins in biochemical reactions. Like all beta-lactam antibiotics, Cefbuperazone Sodium binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Cefbuperazone Sodium on cells are primarily related to its inhibition of cell wall synthesis. By binding to PBPs, it disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This impacts cell function and can influence cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Cefbuperazone Sodium involves its binding to PBPs. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Cefbuperazone Sodium vary with different dosages. Pharmacological studies with Cefbuperazone Sodium doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

The excretion pattern differs between species .

Transport and Distribution

Cefbuperazone Sodium is distributed rapidly throughout the body with short-lived high concentrations in liver and kidney and longer-lasting high concentrations in urine and intestinal contents .

Eigenschaften

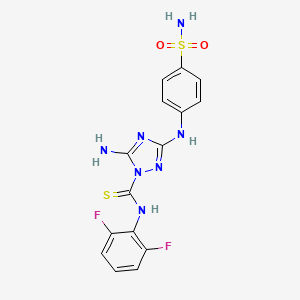

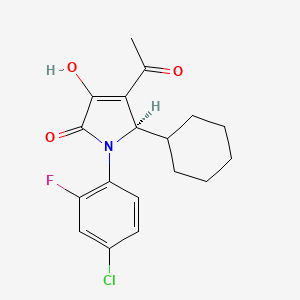

IUPAC Name |

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10-,12+,19+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOIIXGSLBJAS-FDVIUCIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N9NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227467 | |

| Record name | Cefbuperazone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76648-01-6 | |

| Record name | Cefbuperazone sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076648016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefbuperazone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFBUPERAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX59V96BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: Cefbuperazone Sodium is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of Cefbuperazone Sodium?

A4: Research has shown that Cefbuperazone Sodium for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of Cefbuperazone Sodium been reported?

A5: Yes, a novel crystal form of Cefbuperazone Sodium has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of Cefbuperazone Sodium?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in Cefbuperazone Sodium, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of Cefbuperazone Sodium?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of Cefbuperazone Sodium at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel Cefbuperazone Sodium hydrate?

A9: The newly developed Cefbuperazone Sodium hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of Cefbuperazone Sodium for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that Cefbuperazone Sodium for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel Cefbuperazone Sodium composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher Cefbuperazone Sodium content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)